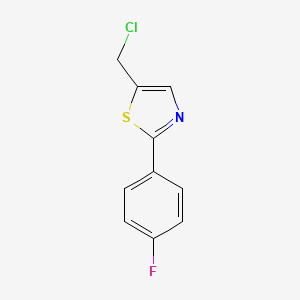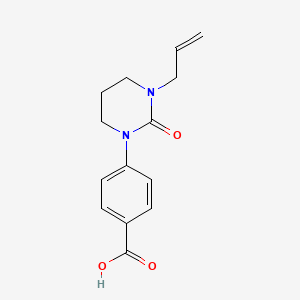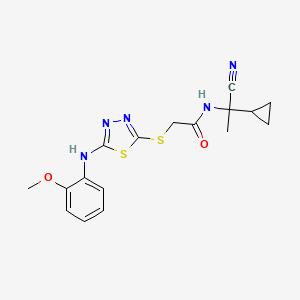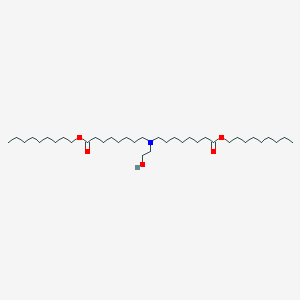
Dinonyl 8,8'-((2-hydroxyethyl)azanediyl)dioctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinonyl 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is a biochemical reagent primarily used in research. It is a cationic and neutral lipid with the molecular formula C₃₆H₇₁NO₅ and a molecular weight of 597.95 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinonyl 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves the reaction of dinonylamine with octanoic acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Dinonylamine} + \text{Octanoic Acid} \rightarrow \text{Dinonyl 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques like distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dinonyl 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include oxides, reduced amine derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
Dinonyl 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dinonyl 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane properties and affecting cellular processes. It targets specific molecular pathways involved in membrane fluidity and permeability, which can influence various biological functions.
Comparison with Similar Compounds
Similar Compounds
Dinonyl 8,8’-((2-chloroethyl)azanediyl)dioctanoate: Similar structure but with a chloroethyl group instead of hydroxyethyl.
Dinonyl 8,8’-((2-aminoethyl)azanediyl)dioctanoate: Contains an aminoethyl group, offering different reactivity and applications.
Uniqueness
Dinonyl 8,8’-((2-hydroxyethyl)azanediyl)dioctanoate is unique due to its hydroxyethyl group, which provides specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over lipid interactions and membrane dynamics.
Properties
Molecular Formula |
C36H71NO5 |
|---|---|
Molecular Weight |
598.0 g/mol |
IUPAC Name |
nonyl 8-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C36H71NO5/c1-3-5-7-9-11-19-25-33-41-35(39)27-21-15-13-17-23-29-37(31-32-38)30-24-18-14-16-22-28-36(40)42-34-26-20-12-10-8-6-4-2/h38H,3-34H2,1-2H3 |
InChI Key |
BJZNKPCTXRSZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363464.png)
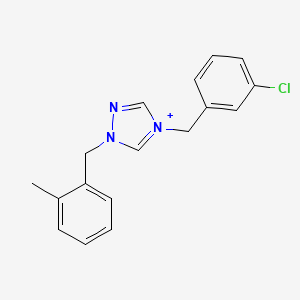
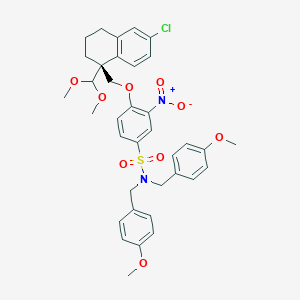
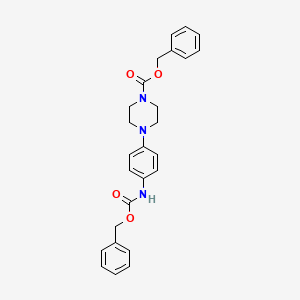

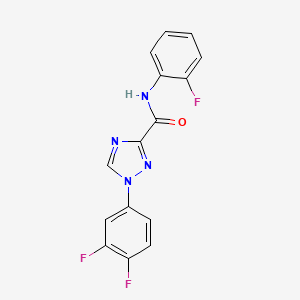
![8-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13363504.png)
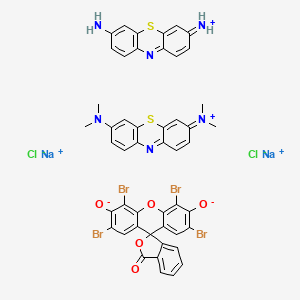
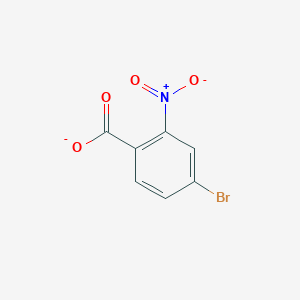
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363518.png)

